Cudetaxestat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cudetaxestat is a differentiated, non-competitive small molecule inhibitor of autotaxin. It is being developed as a daily oral treatment for idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and other fibrotic diseases . This compound has shown significant anti-fibrotic activity in multiple preclinical models and has demonstrated good pharmacokinetic and pharmacodynamic correlations in Phase 1 clinical trials .
Vorbereitungsmethoden
The synthesis of Cudetaxestat involves a series of chemical reactions, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the coupling of various aromatic and heteroaromatic compounds.
Functionalization: The core structure is then functionalized with specific substituents to enhance its activity and selectivity as an autotaxin inhibitor.
Industrial production methods for this compound involve scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Cudetaxestat undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify specific functional groups within the compound, such as reducing ketones to alcohols.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can be used to modify the activity and selectivity of this compound.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cudetaxestat has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of autotaxin and its role in various biological processes.
Biology: In biological research, this compound is used to investigate the mechanisms of fibrosis and the role of autotaxin in disease progression.
Wirkmechanismus
Cudetaxestat exerts its effects by inhibiting the enzyme autotaxin, which is responsible for generating the bioactive lipid lysophosphatidic acid from its substrate, lysophosphatidylcholine . Lysophosphatidic acid signaling occurs via six lysophosphatidic acid receptors with overlapping specificity and tissue distribution. These receptors regulate numerous biological processes, including inflammation, wound healing, fibrosis, and tumorigenesis .
By inhibiting autotaxin, this compound reduces the levels of lysophosphatidic acid, thereby decreasing its pro-fibrotic signaling and mitigating the progression of fibrotic diseases . The molecular targets and pathways involved in this mechanism include the autotaxin-lysophosphatidic acid pathway and its downstream signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Cudetaxestat is unique among autotaxin inhibitors due to its non-competitive, allosteric mode of inhibition . This distinguishes it from other autotaxin inhibitors, such as GLPG-1690, which are competitive inhibitors . The non-competitive inhibition by this compound allows it to maintain its potency even under elevated substrate concentrations observed in fibrotic disease states .
Similar compounds to this compound include:
GLPG-1690: A competitive autotaxin inhibitor that has been studied for its anti-fibrotic activity.
BMS-986020: Another autotaxin inhibitor with a different mode of action and therapeutic profile.
ONO-8430506: A small molecule inhibitor targeting the autotaxin-lysophosphatidic acid pathway.
This compound’s unique non-competitive inhibition and robust preclinical anti-fibrotic activity make it a promising candidate for the treatment of fibrotic diseases .
Eigenschaften
CAS-Nummer |
1782070-21-6 |
---|---|
Molekularformel |
C21H15Cl2F2N3O2S |
Molekulargewicht |
482.3 g/mol |
IUPAC-Name |
3-[2,6-dichloro-7-fluoro-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid |
InChI |
InChI=1S/C21H15Cl2F2N3O2S/c1-2-8-27-10-11(9-26-27)28-18-13(6-7-14(22)17(18)25)19(20(28)23)31-15-5-3-4-12(16(15)24)21(29)30/h3-7,9-10H,2,8H2,1H3,(H,29,30) |
InChI-Schlüssel |
NMDFAQXLJQRHMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(C=N1)N2C3=C(C=CC(=C3F)Cl)C(=C2Cl)SC4=CC=CC(=C4F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.